![molecular formula C17H15N3O2 B14585431 N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide CAS No. 61289-63-2](/img/structure/B14585431.png)
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide typically involves the reaction of an indole derivative with a formylating agent. One common method includes the use of formic acid and a suitable catalyst under controlled temperature conditions to achieve the desired formylation. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest in the study of biological processes and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-[formyl(1H-indol-3-ylmethyl)amino
Eigenschaften
CAS-Nummer |
61289-63-2 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide |
InChI |
InChI=1S/C17H15N3O2/c21-11-19-16-7-3-4-8-17(16)20(12-22)10-13-9-18-15-6-2-1-5-14(13)15/h1-9,11-12,18H,10H2,(H,19,21) |
InChI-Schlüssel |
XHJBEEFXZKFMJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CN(C=O)C3=CC=CC=C3NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


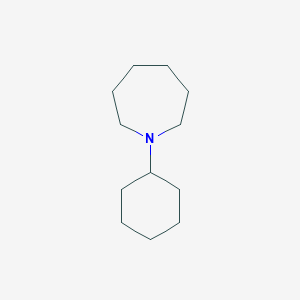
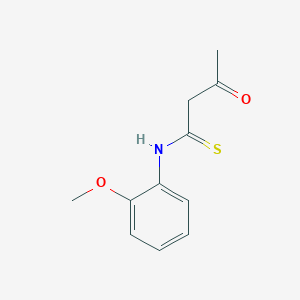
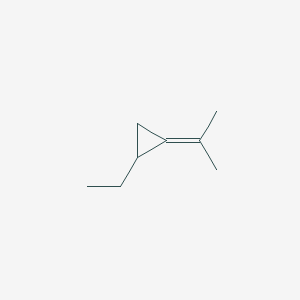
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
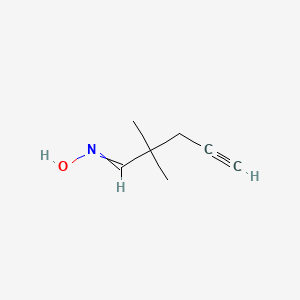
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
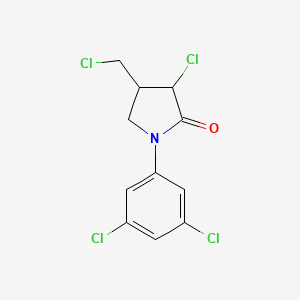
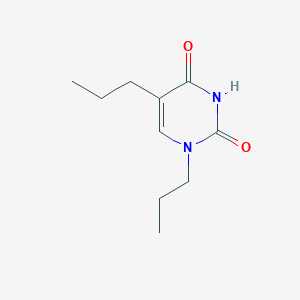
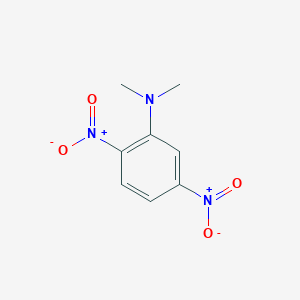
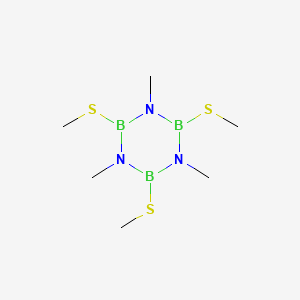
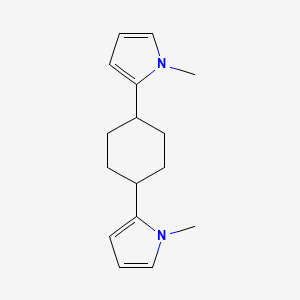
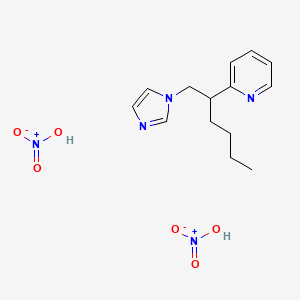
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

